Cas no 2229643-68-7 (5-phenylpent-3-en-2-amine)

5-Phenylpent-3-en-2-amine is an organic compound featuring a phenyl group attached to a pentenylamine backbone. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and fine chemical synthesis. The presence of both an amine and an alkene functional group allows for versatile derivatization, enabling its use in cross-coupling reactions, reductive amination, and other transformations. Its conjugated double bond system may also contribute to unique electronic properties, making it valuable in material science research. The compound's well-defined structure ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage.
5-phenylpent-3-en-2-amine structure
5-phenylpent-3-en-2-amine structure
Product Name:5-phenylpent-3-en-2-amine
CAS No:2229643-68-7
MF:C11H15N
MW:161.243502855301
CID:6292928
PubChem ID:165651492
Update Time:2025-10-30

5-phenylpent-3-en-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-phenylpent-3-en-2-amine
    • 2229643-68-7
    • EN300-1865243
    • Inchi: 1S/C11H15N/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8,10H,9,12H2,1H3/b6-5+
    • InChI Key: KJDWJGLVGJWMTR-AATRIKPKSA-N
    • SMILES: NC(C)/C=C/CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

5-phenylpent-3-en-2-amine Pricemore >>

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Additional information on 5-phenylpent-3-en-2-amine

Recent Advances in the Study of 2229643-68-7 and 5-phenylpent-3-en-2-amine in Chemical Biology and Pharmaceutical Research

The compound with the CAS number 2229643-68-7 and the product name 5-phenylpent-3-en-2-amine have recently emerged as significant subjects of interest in chemical biology and pharmaceutical research. These molecules are being investigated for their potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders. This research brief aims to summarize the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of 5-phenylpent-3-en-2-amine derivatives, with particular attention to their stereochemistry and pharmacological properties. Researchers have employed advanced techniques such as asymmetric catalysis and computational modeling to enhance the yield and purity of these compounds. The CAS number 2229643-68-7 has been identified as a key intermediate in these synthetic pathways, demonstrating its importance in the production of high-value pharmaceutical ingredients.

In vitro and in vivo studies have revealed that 5-phenylpent-3-en-2-amine exhibits promising activity as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. These findings suggest potential applications in the treatment of mood disorders, such as depression and anxiety. Additionally, preliminary data indicate that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in autoimmune and chronic inflammatory conditions.

The pharmacological profile of 2229643-68-7 has also been explored, with studies indicating its role as a versatile building block in medicinal chemistry. Its structural features allow for the introduction of various functional groups, enabling the creation of diverse compound libraries for high-throughput screening. This adaptability has positioned 2229643-68-7 as a valuable tool in the discovery of new bioactive molecules.

Despite these promising developments, challenges remain in the clinical translation of these compounds. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Researchers are currently investigating formulation strategies, including prodrug approaches and nanoparticle delivery systems, to overcome these hurdles.

In conclusion, the ongoing research on 2229643-68-7 and 5-phenylpent-3-en-2-amine represents an exciting frontier in chemical biology and pharmaceutical development. The unique properties of these compounds offer numerous opportunities for innovation in drug design and therapeutic intervention. Continued investigation into their mechanisms of action and optimization of their pharmacological profiles will be crucial for realizing their full potential in clinical applications.

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